molecular formula C17H20ClN3O2S B5591403 (4aR,7aS)-4-[(8-chloroquinolin-2-yl)methyl]-1-methyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR,7aS)-4-[(8-chloroquinolin-2-yl)methyl]-1-methyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B5591403
M. Wt: 365.9 g/mol
InChI Key: DTXPPCWUXOUEPS-CVEARBPZSA-N
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Description

(4aR,7aS)-4-[(8-chloroquinolin-2-yl)methyl]-1-methyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide is a complex organic compound that features a quinoline moiety linked to a hexahydrothieno[3,4-b]pyrazine ring system

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound is being investigated for its potential as an antimalarial agent, similar to other quinoline derivatives.

    Biological Studies: It can be used as a probe to study the interactions of quinoline-based compounds with biological targets.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials or as a catalyst in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aS)-4-[(8-chloroquinolin-2-yl)methyl]-1-methyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline derivative, followed by the construction of the hexahydrothieno[3,4-b]pyrazine ring system. Key steps include:

    Formation of the Quinoline Derivative: This involves the chlorination of quinoline to introduce the chloro group at the 8-position.

    Construction of the Hexahydrothieno[3,4-b]pyrazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydrothieno[3,4-b]pyrazine ring.

    Coupling Reaction: The final step involves coupling the quinoline derivative with the hexahydrothieno[3,4-b]pyrazine ring system, followed by oxidation to introduce the dioxide functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4aR,7aS)-4-[(8-chloroquinolin-2-yl)methyl]-1-methyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the quinoline or pyrazine rings.

    Substitution: The chloro group on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of (4aR,7aS)-4-[(8-chloroquinolin-2-yl)methyl]-1-methyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process in certain pathogens. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial with a hydroxyl group added to the quinoline ring.

    Quinacrine: A compound with a similar quinoline structure used for its antiprotozoal properties.

Uniqueness

(4aR,7aS)-4-[(8-chloroquinolin-2-yl)methyl]-1-methyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide is unique due to the presence of the hexahydrothieno[3,4-b]pyrazine ring system, which is not found in the other similar compounds. This unique structure may confer different biological activities and pharmacokinetic properties, making it a valuable compound for further research.

Properties

IUPAC Name

(4aR,7aS)-4-[(8-chloroquinolin-2-yl)methyl]-1-methyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c1-20-7-8-21(16-11-24(22,23)10-15(16)20)9-13-6-5-12-3-2-4-14(18)17(12)19-13/h2-6,15-16H,7-11H2,1H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXPPCWUXOUEPS-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2C1CS(=O)(=O)C2)CC3=NC4=C(C=CC=C4Cl)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)CC3=NC4=C(C=CC=C4Cl)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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